N-(3-chloro-4-fluorophenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.
Introduction of the Thiophene Group: This step might involve a Suzuki coupling reaction, where a thiophene boronic acid reacts with a halogenated quinoline derivative.
Amidation Reaction: The final step could involve the reaction of the quinoline derivative with 3-chloro-4-fluoroaniline to form the carboxamide.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms on the aromatic rings can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide or sulfone derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for diseases like cancer or infectious diseases.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity. For example, it could inhibit a kinase involved in cell signaling pathways, leading to anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-fluorophenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide: Known for its unique combination of functional groups.
N-(3-chloro-4-fluorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide: Similar structure but with a pyridine ring instead of thiophene.
N-(3-chloro-4-fluorophenyl)-2-(furan-2-yl)quinoline-4-carboxamide: Similar structure but with a furan ring instead of thiophene.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which can impart unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C20H12ClFN2OS |
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Molecular Weight |
382.8 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-thiophen-2-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C20H12ClFN2OS/c21-15-10-12(7-8-16(15)22)23-20(25)14-11-18(19-6-3-9-26-19)24-17-5-2-1-4-13(14)17/h1-11H,(H,23,25) |
InChI Key |
QGNURCCZFFTAHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)NC4=CC(=C(C=C4)F)Cl |
Origin of Product |
United States |
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